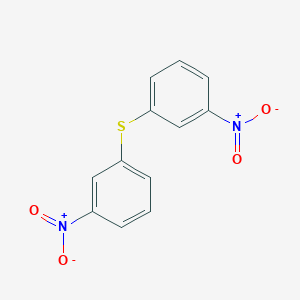
Bis(3-nitrophenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitrophenyl)sulfane is an organic compound that belongs to the class of sulfones It is characterized by the presence of two 3-nitrophenyl groups attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl)sulfane typically involves the sulfonation of nitrobenzene. One efficient method for this process uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety. The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and controlled liquid hourly space velocity (LHSV). Under these conditions, a high yield of the desired product can be achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and microreactor technology is common to ensure high efficiency and safety. The process involves the careful control of reaction parameters to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(3-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfone group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bis(3-nitrophenyl)sulfone.
Reduction: Bis(3-aminophenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Bis(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfane group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl)sulfane
- Bis(2-nitrophenyl)sulfane
- Bis(3-aminophenyl)sulfane
- Bis(4-aminophenyl)sulfane
Uniqueness
Bis(3-nitrophenyl)sulfane is unique due to the position of the nitro groups on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H8N2O4S |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
1-nitro-3-(3-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H |
InChI Key |
AVOZVDDLYAZFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















